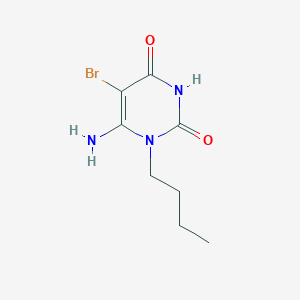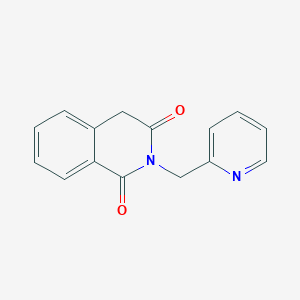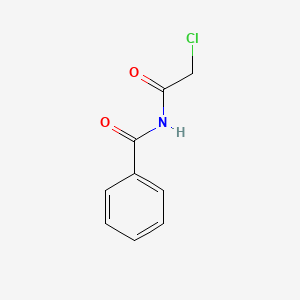
1,5-二苯基-1H-1,2,4-三唑-3-碳酰肼
描述
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic properties
作用机制
Target of Action
Similar compounds have been studied for their anticancer properties, suggesting potential targets within cancerous cells .
Mode of Action
It’s known that triazole derivatives can interact with various targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring .
Biochemical Pathways
Triazole derivatives are known to be involved in a variety of biological activities, including anticancer, antiviral, and antibacterial effects .
Pharmacokinetics
The presence of the triazole ring can improve pharmacokinetic properties, as it is capable of forming hydrogen bonds, which can enhance solubility and permeability .
Result of Action
Similar triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Action Environment
The action of 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide can be influenced by various environmental factors. For instance, the extensive hydrogen bonding interactions can lead to a complex 3D network, contributing to high density, insensitivity, and thermal stability .
生化分析
Biochemical Properties
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to interact with enzymes such as cytochrome P450, where the nitrogen atoms in the triazole ring bind to the iron in the heme moiety of the enzyme . Additionally, the phenyl moieties of 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide have key interactions within the active site of the enzyme, enhancing its binding affinity . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Cellular Effects
The effects of 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . It can also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The triazole ring of 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide binds to the iron in the heme moiety of cytochrome P450, leading to enzyme inhibition . Additionally, the phenyl moieties interact with the active site of the enzyme, further enhancing its inhibitory effects . These interactions result in changes in gene expression, particularly those involved in oxidative stress response and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide can change over time. This compound exhibits stability under various conditions, but it can undergo degradation over extended periods . Long-term studies have shown that 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide can induce toxic effects, including oxidative stress and apoptosis . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in experimental settings.
Metabolic Pathways
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . The metabolic flux of 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide can influence the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization patterns are essential for understanding the biochemical effects of this compound at the subcellular level.
准备方法
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide can be synthesized through several methods. One common approach involves the cyclization of hydrazides with appropriate precursors. For instance, the reaction of benzohydrazide with phenyl isocyanate under reflux conditions can yield the desired triazole derivative. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide often involves continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to provide high yields and good functional group tolerance .
化学反应分析
Types of Reactions
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole hydrazines .
相似化合物的比较
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole core but differ in their substitution patterns and biological activities.
Pyrazole derivatives: Similar in structure but with different nitrogen atom arrangements, leading to distinct chemical and biological properties.
Thiazole derivatives: Contain sulfur in the ring structure, offering unique reactivity and applications
Uniqueness
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
属性
IUPAC Name |
1,5-diphenyl-1,2,4-triazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-18-15(21)13-17-14(11-7-3-1-4-8-11)20(19-13)12-9-5-2-6-10-12/h1-10H,16H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMLCDPIFRXCDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368716 | |
| Record name | 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92555-70-9 | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1,5-diphenyl-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92555-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271085.png)
![4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271087.png)
![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B1271089.png)



![1'-Benzylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1271121.png)





![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)
![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)
